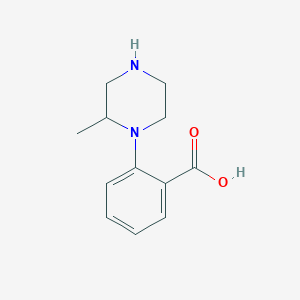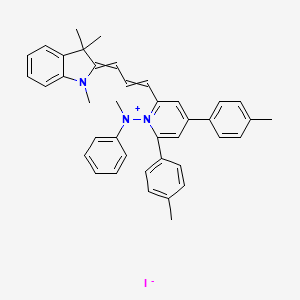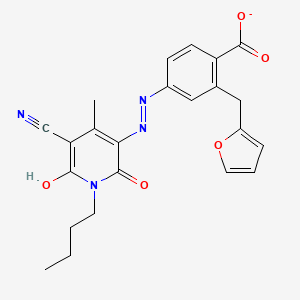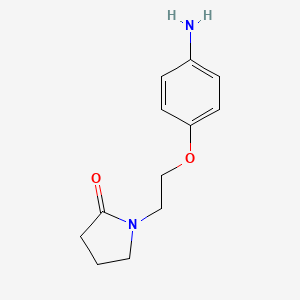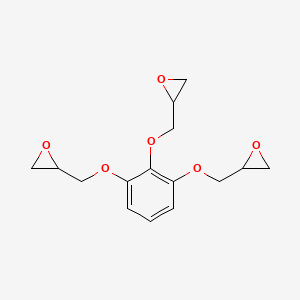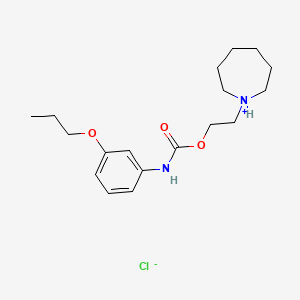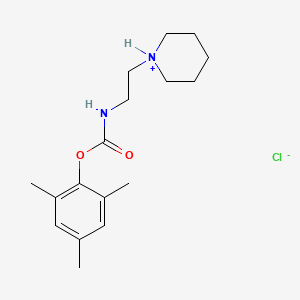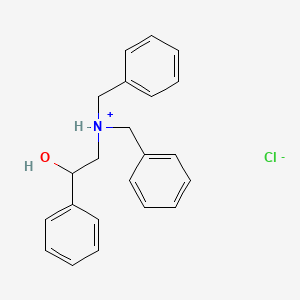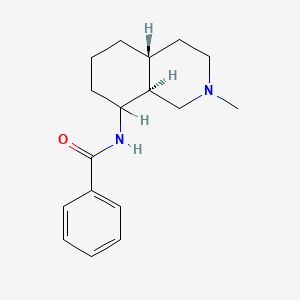
trans-Decahydro-8-benzamido-2-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Decahydro-8-benzamido-2-methylisoquinoline: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its decahydro structure, which indicates the presence of ten hydrogen atoms, and a benzamido group attached to the isoquinoline core. The presence of a methyl group further adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-8-benzamido-2-methylisoquinoline typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of phenylethylamines, which are substituted on the chain or the ring. The amine nitrogen is acylated and then cyclized to form the isoquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can enhance the efficiency and eco-friendliness of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Decahydro-8-benzamido-2-methylisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Decahydro-8-benzamido-2-methylisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound can be used to study the interactions between isoquinoline derivatives and biological macromolecules, such as proteins and nucleic acids. It may also serve as a model compound for understanding the behavior of similar natural products.
Medicine: In medicine, this compound and its derivatives may have potential therapeutic applications. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- cis-Decahydro-8-benzamido-2-methylisoquinoline
- trans-Octahydro-N-methylisoquinoline
- cis-Octahydro-N-methylisoquinoline
Comparison: Compared to its similar compounds, trans-Decahydro-8-benzamido-2-methylisoquinoline has a unique combination of structural features, including the trans configuration and the presence of a benzamido group. These features contribute to its distinct chemical reactivity and biological activity. For example, the trans configuration may result in different steric interactions and binding affinities compared to the cis configuration .
Propriétés
| 53525-90-9 | |
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-13-8-5-9-16(15(13)12-19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)/t13-,15-,16?/m1/s1 |
Clé InChI |
IJCPGHZBVADIGP-CWSLVUQWSA-N |
SMILES isomérique |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



